Odor Threshold in Water: 2,3-Diethyl-5-methylpyrazine vs. 2-Ethyl-3-methylpyrazine vs. 2,3,5-Trimethylpyrazine
The odor threshold of 2,3-diethyl-5-methylpyrazine in water is 0.001 μg/kg (1 ppt), which is 315 times lower than that of 2-ethyl-3-methylpyrazine at 0.315 μg/kg (315 ppt) [1]. Compared to 2,3,5-trimethylpyrazine, which has an odor threshold of approximately 1000 ppb (1 μg/kg), 2,3-diethyl-5-methylpyrazine is approximately 1000 times more potent [2]. This extreme potency difference is a direct consequence of the specific ethyl and methyl substitution pattern on the pyrazine ring, as established by comprehensive structure-odor relationship studies [3].
| Evidence Dimension | Odor detection threshold in water |
|---|---|
| Target Compound Data | 0.001 μg/kg (1 ppt) |
| Comparator Or Baseline | 2-Ethyl-3-methylpyrazine: 0.315 μg/kg; 2,3,5-Trimethylpyrazine: ~1000 μg/kg |
| Quantified Difference | 315-fold lower than 2-ethyl-3-methylpyrazine; ~1,000,000-fold lower than 2,3,5-trimethylpyrazine |
| Conditions | Odor threshold determination in water (μg/kg) using GC-olfactometry and sensory panel evaluation in food matrices |
Why This Matters
This 315-fold to 1,000,000-fold potency difference dictates that substitution with these analogs would require proportionally higher concentrations, fundamentally altering formulation cost, sensory balance, and regulatory compliance.
- [1] Wang, X., et al. (2023). Effect of the roasting degree on flavor quality of large-leaf yellow tea. Foods, 12(20), 3951. Table 3. View Source
- [2] Perfumer & Flavorist. More Fizz for Your Buck: High-impact Aroma Chemicals. 2016. View Source
- [3] Wagner, R., Czerny, M., Bielohradsky, J., & Grosch, W. (1999). Structure-odour-activity relationships of alkylpyrazines. European Food Research and Technology, 208(5), 308-316. View Source
